6-((Benzyloxy)carbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid
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Overview
Description
6-((Benzyloxy)carbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid is a spirocyclic compound characterized by a unique structural motif where a spiro carbon atom connects two rings. This compound is of significant interest in organic and medicinal chemistry due to its potential applications in drug discovery and development. The presence of the benzyloxycarbonyl group adds to its versatility, making it a valuable intermediate in various synthetic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((Benzyloxy)carbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid typically involves the formation of the spirocyclic core followed by the introduction of the benzyloxycarbonyl group. One common method includes the reaction of a suitable azaspiro compound with benzyl chloroformate under basic conditions to introduce the benzyloxycarbonyl group. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium carbonate to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and efficient mixing of reactants. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
6-((Benzyloxy)carbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the benzyloxycarbonyl group or reduce other functional groups within the molecule.
Substitution: The benzyloxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used to substitute the benzyloxycarbonyl group under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
6-((Benzyloxy)carbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex spirocyclic compounds and can be used in the development of new synthetic methodologies.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Industry: The compound can be used in the production of fine chemicals and pharmaceuticals, where its unique properties can enhance the efficacy and selectivity of the final products.
Mechanism of Action
The mechanism of action of 6-((Benzyloxy)carbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The benzyloxycarbonyl group can act as a protecting group, allowing for selective reactions at other sites within the molecule. Additionally, the spirocyclic structure can influence the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
- 6-Oxaspiro[2.5]octane-1-carboxylic acid
- 1-Oxa-6-azaspiro[2.5]octane-6-carboxylic acid tert-butyl ester
- 1-Oxa-5-azaspiro[2.5]octane-5-carboxylic acid tert-butyl ester
Uniqueness
6-((Benzyloxy)carbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid is unique due to the presence of the benzyloxycarbonyl group, which provides additional functionalization options and enhances its versatility in synthetic applications. The spirocyclic structure also imparts distinct physicochemical properties, such as increased rigidity and three-dimensionality, which can improve the compound’s performance in various applications compared to its non-spirocyclic counterparts .
Properties
IUPAC Name |
6-phenylmethoxycarbonyl-6-azaspiro[2.5]octane-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c18-14(19)13-10-16(13)6-8-17(9-7-16)15(20)21-11-12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQFCMBUJUFOXNL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC2C(=O)O)C(=O)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80682161 |
Source
|
Record name | 6-[(Benzyloxy)carbonyl]-6-azaspiro[2.5]octane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80682161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147610-85-3 |
Source
|
Record name | 6-[(Benzyloxy)carbonyl]-6-azaspiro[2.5]octane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80682161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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